![molecular formula C10H20BrNO3 B2520984 叔丁基N-[(1-溴-3-甲基丁烷-2-基)氧基]氨基甲酸酯 CAS No. 1909325-77-4](/img/structure/B2520984.png)

叔丁基N-[(1-溴-3-甲基丁烷-2-基)氧基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

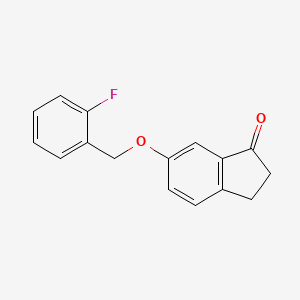

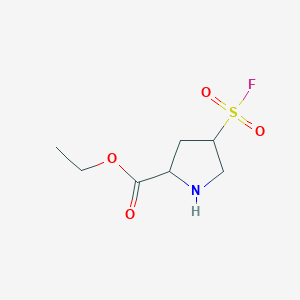

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a chemical compound that falls within the broader class of tert-butyl carbamates. These compounds are characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate functional group. The specific structure of tert-butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate includes a 1-bromo-3-methylbutan-2-yl group linked through an oxygen atom to the carbamate functionality.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis route involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and different electrophiles, followed by hydrolysis to yield functionalized carbamates . Additionally, enantioselective syntheses of tert-butyl carbamates have been described, utilizing asymmetric aldol reactions to set stereogenic centers, which are important for the production of protease inhibitors .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a bulky tert-butyl group, which can influence the reactivity and stability of the molecule. The tert-butyl group is known to provide steric hindrance, which can protect the carbamate nitrogen from unwanted reactions. The specific substituents attached to the carbamate, such as the 1-bromo-3-methylbutan-2-yl group, can further modify the chemical behavior of the compound.

Chemical Reactions Analysis

tert-Butyl carbamates participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt has also been demonstrated . Furthermore, the gas-phase elimination kinetics of tert-butyl carbamates have been studied, showing that these compounds can produce isobutene and corresponding carbamic acid in the rate-determining step .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts a degree of hydrophobicity and can affect the solubility of the compound in various solvents. The presence of the carbamate functional group contributes to the compound's reactivity, particularly in the formation of hydrogen bonds and its behavior as a weak acid or base. The protonation sites and dissociation mechanisms of tert-butyl carbamates have been studied, revealing that protonation can occur at the carbonyl group in the gas phase or at the carbamate nitrogen atom in methanol solution . The stability of these compounds can be affected by intramolecular hydrogen bonding and solvation effects.

科学研究应用

合成和化学性质

制备和狄尔斯-阿尔德反应:叔丁基N-[(1-溴-3-甲基丁烷-2-基)氧基]氨基甲酸酯已用于制备2-酰胺取代呋喃,展示了其在狄尔斯-阿尔德反应中的作用,该反应对于构建复杂的结构至关重要有机结构 (Padwa, Brodney, & Lynch, 2003).

天然产物中间体的合成:该化合物已合成作为茉莉花素B的中间体,茉莉花素B是一种对人癌细胞系具有细胞毒活性的天然产物。该合成证明了其在复杂有机合成中的重要性 (Tang et al., 2014).

氨基甲酸酯衍生物中的结构表征:该化合物已在涉及氨基甲酸酯衍生物的研究中进行了结构表征。这强调了其在理解分子结构中强弱氢键相互作用方面的效用 (Das et al., 2016).

有机合成中的催化:在一项研究中,使用仿生锰配合物对合成相关环氧酮(卡非佐米等药物的重要中间体)进行有效的催化环氧化。这突出了叔丁基氨基甲酸酯在催化过程中的作用 (Qiu, Xia, & Sun, 2019).

对映选择性合成:该化合物已被用作核苷酸的碳环类似物的对映选择性合成的中间体,证明了其在不对称合成中的重要性 (Ober, Marsch, Harms, & Carell, 2004).

在分子研究中的应用

分子组装中的氢键相互作用:研究表明,叔丁基N-[(1-溴-3-甲基丁烷-2-基)氧基]氨基甲酸酯衍生物通过氢键形成分子结构,展示了其在理解分子组装和伪对称性方面的应用 (Das et al., 2016).

有机合成中的光氧化还原催化:该化合物已用于光氧化还原催化中,用于胺化邻羟基芳基烯胺酮,为在温和条件下组装 3-氨基色酮建立了一条新途径。这强调了其在光氧化还原催化有机转化中的效用 (Wang et al., 2022).

化学反应性研究:已经研究了叔丁基氨基甲酸酯的反应性,为制备噻吩并[3,2-b]吡咯提供了见解,这对于开发新型有机化合物很有价值 (Brugier, Outurquin, & Paulmier, 2001).

探索自动氧化反应:叔丁基过氧自由基与相关溴化合物的反应已经得到研究,为烃的自动氧化提供了有价值的数据,这是各种化学工业中的一个关键过程 (Howard & Chenier, 1979).

水处理中的氧化过程:已经研究了叔丁基醚(如 MTBE)的氧化,这与叔丁基氨基甲酸酯相关的过程,以了解其降解产物和机制,这对于环境和水处理研究至关重要 (Acero et al., 2001).

属性

IUPAC Name |

tert-butyl N-(1-bromo-3-methylbutan-2-yl)oxycarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrNO3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINRFUBLTQQKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)ONC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)

![1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine](/img/structure/B2520904.png)

amino]acetamide](/img/structure/B2520907.png)

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)

![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)

![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)